1,2,4-thiadiazole-3-carbaldehyde
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Overview
Description
1,2,4-Thiadiazole-3-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with formic acid under reflux conditions. Another method includes the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiadiazoles, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4-Thiadiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound can induce apoptosis in cancer cells by interacting with key enzymes and proteins involved in cell cycle regulation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar chemical properties but different biological activities.
2,5-Dimethyl-1,3,4-thiadiazole: A substituted thiadiazole with distinct reactivity and applications.
4-Amino-1,2,4-thiadiazole: A related compound with unique pharmacological properties.
Uniqueness: 1,2,4-Thiadiazole-3-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .
Properties
CAS No. |
1083401-27-7 |
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Molecular Formula |
C3H2N2OS |
Molecular Weight |
114.13 g/mol |
IUPAC Name |
1,2,4-thiadiazole-3-carbaldehyde |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-4-2-7-5-3/h1-2H |
InChI Key |
ZVOKELDNQIOPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NS1)C=O |
Purity |
95 |
Origin of Product |
United States |
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